molecular formula C17H22N2O4S B2702526 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea CAS No. 1351634-73-5

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

Cat. No.: B2702526
CAS No.: 1351634-73-5
M. Wt: 350.43
InChI Key: UCQKIAAWXWMTGG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
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Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea (CAS Number: 2034398-45-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S, with a molecular weight of 402.5 g/mol. The structure features a urea linkage, which is known for its ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A related study reported that certain urea derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM against different cancer types including breast and prostate cancers .

Table 1: Anticancer Activity of Related Urea Compounds

CompoundCancer TypeGI50 (µM)
Compound ANon-small lung cancer21.5
Compound BOvarian cancer25.9
Compound CProstate cancer28.7
Compound DBreast cancer15.1

Antimicrobial Activity

Urea compounds have also been recognized for their antimicrobial properties. The presence of the thiophene moiety in the structure may enhance membrane permeability, which is crucial for antimicrobial action. Several studies have documented the effectiveness of thiourea derivatives against bacterial strains, indicating that modifications in the urea structure can lead to increased antimicrobial efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as GSK-3β, which plays a role in cell proliferation and apoptosis . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Urea derivatives may interfere with key signaling pathways involved in cancer progression and microbial resistance, thereby enhancing their therapeutic potential.

Case Studies

A notable study involving a structurally related compound demonstrated significant antitumor activity against multiple cell lines with varying GI50 values . The study provided insights into the structure-activity relationship (SAR), suggesting that specific functional groups enhance biological activity.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-17(21,15-5-4-8-24-15)11-19-16(20)18-10-12-6-7-13(22-2)14(9-12)23-3/h4-9,21H,10-11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQKIAAWXWMTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.